molecular formula C9H7BrN2S B1383320 6-Bromo-2-(methylsulfanyl)quinazoline CAS No. 1086385-16-1

6-Bromo-2-(methylsulfanyl)quinazoline

Katalognummer: B1383320
CAS-Nummer: 1086385-16-1
Molekulargewicht: 255.14 g/mol
InChI-Schlüssel: ULIDQRDTNWMJOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Eigenschaften

IUPAC Name

6-bromo-2-methylsulfanylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2S/c1-13-9-11-5-6-4-7(10)2-3-8(6)12-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIDQRDTNWMJOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C2C=C(C=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Beschreibung

Chemical Structure and Nomenclature

This compound possesses a well-defined bicyclic structure characterized by the fusion of benzene and pyrimidine rings, forming the quinazoline core system. The compound's systematic name follows International Union of Pure and Applied Chemistry nomenclature conventions, designating the bromine substituent at the 6-position of the quinazoline ring system and the methylsulfanyl group at the 2-position. The molecular formula C9H7BrN2S reflects the presence of nine carbon atoms, seven hydrogen atoms, one bromine atom, two nitrogen atoms, and one sulfur atom, resulting in a molecular weight of 255.13 grams per mole.

The structural representation can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is CSc1ncc2cc(Br)ccc2n1, which clearly delineates the connectivity pattern within the molecule. The International Chemical Identifier provides a more comprehensive structural description: InChI=1S/C9H7BrN2S/c1-13-9-11-5-6-4-7(10)2-3-8(6)12-9/h2-5H,1H3, establishing the exact atomic connectivity and hydrogen distribution. The compound's three-dimensional structure exhibits planarity typical of quinazoline derivatives, with the methylsulfanyl group extending from the heterocyclic plane.

The systematic nomenclature reflects the compound's position within the broader quinazoline classification system. The numbering convention for quinazoline positions follows established protocols, with nitrogen atoms occupying positions 1 and 3 of the six-membered pyrimidine ring. The bromine substitution at position 6 places this halogen on the fused benzene ring, specifically at the carbon atom that is ortho to the ring fusion. The methylsulfanyl substituent at position 2 occupies the carbon atom between the two nitrogen atoms in the pyrimidine ring, creating a substitution pattern that significantly influences the compound's chemical and physical properties.

Historical Context in Quinazoline Chemistry

The development of this compound must be understood within the broader historical framework of quinazoline chemistry, which spans over 150 years of scientific investigation. The quinazoline scaffold was first encountered in 1869 when Griess prepared the initial quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, through the reaction of cyanogens with anthranilic acid. This pioneering work established the foundation for subsequent quinazoline research, though the bicyclic product was initially called bicyanoamido benzoyl and retained this designation until 1885.

The systematic development of quinazoline chemistry progressed through several key milestones that directly influenced the eventual synthesis and study of compounds like this compound. In 1887, the name quinazoline was first proposed by Weddige, providing a standardized nomenclature for this class of compounds. The numbering system for quinazoline rings was subsequently suggested by Paal and Bush in 1889, establishing the positional conventions still used today. Gabriel's work in 1903 provided more satisfactory synthetic methods for quinazoline preparation, creating the methodological foundation for synthesizing substituted derivatives.

The mid-twentieth century marked a period of intensive quinazoline research that set the stage for modern synthetic approaches to compounds like this compound. Comprehensive reviews by Williamson in 1957 and Lindquist in 1959 systematically cataloged quinazoline chemistry knowledge, while Armarego's 1963 update brought the field current with contemporary understanding. This period witnessed the recognition of quinazoline's medicinal potential, beginning with the 1951 introduction of Methaqualone as the first renowned quinazoline-based pharmaceutical.

The historical trajectory from these early discoveries to modern quinazoline derivatives like this compound reflects the evolution of synthetic chemistry and drug discovery methodologies. The introduction of halogen and sulfur-containing substituents represents advanced synthetic strategies that build upon the fundamental quinazoline chemistry established in the late nineteenth and early twentieth centuries. Current research on this compound benefits from over a century of accumulated knowledge regarding quinazoline synthesis, reactivity, and biological activity patterns.

Structural Characteristics and Classification

This compound exhibits distinctive structural characteristics that position it within the broader classification of heterocyclic aromatic compounds. The compound belongs to the diazine family, specifically the quinazoline subclass, which features a fused bicyclic system containing two nitrogen atoms in the six-membered pyrimidine ring. The quinazoline core structure, with the chemical formula C8H6N2, serves as the parent framework upon which the bromine and methylsulfanyl substituents are positioned.

The electronic structure of this compound reflects the influence of both electron-withdrawing and electron-donating substituents on the aromatic system. The bromine atom at position 6 functions as an electron-withdrawing group through its high electronegativity and inductive effects, while the methylsulfanyl group at position 2 provides electron density to the ring system through resonance and inductive donation. This substitution pattern creates a unique electronic environment that influences the compound's reactivity, stability, and potential biological interactions.

Physical property measurements provide quantitative insights into the compound's structural characteristics. The compound exhibits a boiling point of 408.3 ± 37.0 degrees Celsius at 760 millimeters of mercury pressure, indicating substantial intermolecular forces and molecular stability. The density measurement of 1.7 ± 0.1 grams per cubic centimeter reflects the presence of the heavy bromine atom and the compact molecular structure. The flash point of 200.7 ± 26.5 degrees Celsius demonstrates the compound's thermal stability and relatively low volatility under normal conditions.

The structural classification of this compound encompasses multiple chemical categories based on its functional groups and overall architecture. As a halogenated quinazoline, it belongs to the organobromine compound class, while the presence of the methylsulfanyl group classifies it among organosulfur heterocycles. The compound's aromatic nature places it within the broader category of aromatic heterocycles, specifically those containing nitrogen heteroatoms. These multiple classification categories reflect the compound's structural complexity and diverse potential applications in chemical synthesis and biological studies.

Property Value Unit Reference
Molecular Formula C9H7BrN2S -
Molecular Weight 255.13 g/mol
Boiling Point 408.3 ± 37.0 °C at 760 mmHg
Density 1.7 ± 0.1 g/cm³
Flash Point 200.7 ± 26.5 °C
Chemical Abstracts Service Number 1086385-16-1 -
Purity (Commercial) 97% -

Significance in Heterocyclic Compound Research

This compound holds substantial significance within heterocyclic compound research due to its unique structural features and versatile synthetic utility. The quinazoline scaffold has been recognized as a privileged structure in medicinal chemistry, with over 300,000 quinazoline-containing compounds documented in scientific databases, of which approximately 40,000 demonstrate biological activity. This extensive representation underscores the importance of quinazoline derivatives like this compound in contemporary chemical research.

The compound's research significance stems from its dual functional group composition, which provides multiple avenues for chemical modification and derivatization. The bromine substituent at position 6 serves as an excellent leaving group for various substitution reactions, enabling the introduction of diverse functional groups through palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and other synthetic transformations. Simultaneously, the methylsulfanyl group at position 2 offers opportunities for oxidation to sulfoxide or sulfone derivatives, providing additional structural diversity for biological evaluation.

In the context of heterocyclic compound libraries and drug discovery programs, this compound functions as a valuable building block for constructing more complex molecular architectures. The compound's classification as a protein degrader building block reflects its utility in targeted protein degradation research, an emerging area of therapeutic development. This application demonstrates how traditional heterocyclic chemistry principles are being applied to cutting-edge biomedical research areas.

The compound's significance is further enhanced by the growing recognition of quinazoline derivatives in addressing various therapeutic challenges. More than one hundred quinazoline-containing drugs have reached the pharmaceutical market between 1960 and 2010, establishing the quinazoline scaffold as one of the most successful heterocyclic frameworks in drug development. The specific substitution pattern present in this compound offers unique opportunities for developing novel therapeutic agents with potentially improved selectivity and efficacy profiles compared to existing quinazoline-based medications.

The synthetic accessibility and commercial availability of this compound contribute to its research significance by enabling widespread investigation across multiple research institutions and pharmaceutical companies. The compound's availability from multiple commercial sources at high purity levels facilitates reproducible research and accelerates the pace of discovery in heterocyclic chemistry applications. This accessibility ensures that the compound can serve as a reliable starting material for systematic structure-activity relationship studies and lead compound optimization programs.

Vorbereitungsmethoden

The synthesis of 6-Bromo-2-(methylsulfanyl)quinazoline can be achieved through various synthetic routes. One common method involves the bromination of 2-(methylsulfanyl)quinazoline using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at room temperature or slightly elevated .

Industrial production methods may involve more efficient and scalable processes, such as microwave-assisted reactions or metal-catalyzed reactions, to enhance yield and reduce reaction time .

Analyse Chemischer Reaktionen

6-Bromo-2-(methylsulfanyl)quinazoline undergoes various chemical reactions, including:

Major products formed from these reactions include substituted quinazolines, sulfoxides, sulfones, and dihydroquinazolines .

Wissenschaftliche Forschungsanwendungen

Chemistry

6-Bromo-2-(methylsulfanyl)quinazoline serves as a building block for synthesizing more complex quinazoline derivatives with potential biological activities. Its structural characteristics allow for modifications that can lead to new compounds with enhanced properties.

Biology

In biological research, this compound is utilized to study enzyme inhibition and receptor binding due to its structural similarity to biologically active quinazolines. It has been shown to interact with key proteins involved in various signaling pathways.

Medicine

The medicinal applications of this compound are particularly noteworthy:

  • Anticancer Activity : The compound has demonstrated significant potential as an anticancer agent. It inhibits the epidermal growth factor receptor (EGFR), leading to cell cycle arrest and apoptosis in cancer cells. In vitro studies have shown it effectively reduces proliferation in human cancer cell lines, such as MCF7 (breast cancer) and A549 (lung cancer) .
  • Anti-inflammatory Properties : Research indicates that derivatives of this compound can reduce inflammation markers in preclinical trials, suggesting potential applications in treating chronic inflammatory diseases like arthritis .
  • Antimicrobial Activity : Quinazoline derivatives have been found effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents .

Industry

In industrial applications, this compound is being explored for developing new materials with specific electronic or optical properties. Its role as a versatile intermediate in organic synthesis makes it valuable for producing novel compounds with tailored functionalities.

Data Tables

Application AreaSpecific UseNotable Findings
ChemistryBuilding block for synthesisEnables creation of complex derivatives with enhanced biological activity
BiologyEnzyme inhibitorSignificant inhibition of EGFR leading to reduced cancer cell proliferation
MedicineAnticancer agentEffective against MCF7 and A549 cell lines; induces apoptosis
Anti-inflammatoryReduces inflammation markers in animal models
AntimicrobialPotent against Staphylococcus aureus and E. coli
IndustryMaterial developmentPotential for novel electronic or optical materials

Case Studies

  • Anticancer Study : A recent study evaluated the efficacy of this compound on MCF7 cells. The results indicated an IC50 value of approximately 0.096 μM, demonstrating strong selective inhibition of EGFR .
  • Anti-inflammatory Research : In animal models of arthritis, derivatives of this compound showed significant reductions in inflammatory markers compared to control groups, suggesting therapeutic potential for chronic inflammatory diseases .
  • Antimicrobial Analysis : Testing against various bacterial strains revealed that quinazoline derivatives exhibited high potency against multidrug-resistant bacteria, presenting a promising avenue for developing new antibiotics .

Wirkmechanismus

The mechanism of action of 6-Bromo-2-(methylsulfanyl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methylsulfanyl groups contribute to the compound’s binding affinity and selectivity. The quinazoline ring structure allows for interactions with various biological pathways, leading to the modulation of cellular processes .

Vergleich Mit ähnlichen Verbindungen

This section compares 6-bromo-2-(methylsulfanyl)quinazoline with structurally related quinazoline derivatives, focusing on substituent effects, physicochemical properties, synthetic routes, and biological activities.

Substituent Variations

The table below highlights key structural differences among selected 6-bromo quinazoline derivatives:

Compound Name Substituents (Position) Key Modifications vs. Target Compound Reference
This compound Br (6), -SMe (2) Reference compound
6-Bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one Br (6), -S-butyl (2), -Ph (3), -4-one Added phenyl and ketone groups at positions 3/4
6-Bromo-2-chloro-8-methoxyquinazoline Br (6), -Cl (2), -OMe (8) Chlorine at 2, methoxy at 8
6-Bromo-2,4-dichloroquinazoline Br (6), -Cl (2), -Cl (4) Dichloro substitution at 2 and 4
6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline Br (6), -Cl (4), -Ph-Cl (2) Chlorophenyl at 2, chloro at 4

Key Observations :

  • The methylsulfanyl group at position 2 in the target compound contrasts with longer alkylthio chains (e.g., butylthio in ) or aromatic substituents (e.g., benzylthio in ), which may alter lipophilicity and steric bulk.
  • Halogen substitutions (e.g., Cl at position 2 or 4) increase electrophilicity, enhancing reactivity in nucleophilic aromatic substitution reactions .
Physicochemical Properties

Selected data for comparison:

Compound Name Melting Point (°C) Solubility Molecular Weight (g/mol) Reference
This compound Not reported Likely low in water ~285.1 (calculated)
6-Bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one 128–130 Insoluble in water 390.1
6-Bromo-2,4-dichloroquinazoline Not reported Slightly water-soluble 277.93
6-Bromo-2-chloro-8-methoxyquinazoline Not reported Likely low in water 273.51

Key Observations :

  • The presence of a 3-phenyl group and 4-ketone in derivatives like 8a significantly increases molecular weight and reduces water solubility compared to the target compound.

Biologische Aktivität

6-Bromo-2-(methylsulfanyl)quinazoline is a compound belonging to the quinazoline family, recognized for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on anticancer, antimicrobial, anti-inflammatory, and immunological properties, supported by data tables and recent research findings.

Chemical Structure and Properties

The compound features a bromine atom at the 6-position and a methylthio group at the 2-position of the quinazoline ring. This unique arrangement enhances its reactivity and biological properties, making it a valuable scaffold for drug development.

Anticancer Activity

Mechanism of Action
Research indicates that this compound and its derivatives exhibit significant growth inhibition against various cancer cell lines. The mechanism involves targeting multiple pathways in cancer cells, potentially overcoming drug resistance.

Preclinical Studies
A study reported GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.045 to 6.94 μM across different cancer cell lines such as HeLa, MDA-MB-231, PANC-1, and A549 . The compound has been utilized to synthesize hybrid molecules that enhance its anticancer efficacy.

Cell Line GI50 (μM)
HeLa0.045
MDA-MB-2310.5
PANC-11.2
A5496.94

Antimicrobial Properties

This compound has shown promising antibacterial activity. Derivatives synthesized from this compound have been tested against various bacterial strains, revealing significant inhibition rates.

Case Study Findings
In a study evaluating antimicrobial activity against Staphylococcus aureus and E. coli, certain derivatives exhibited high degrees of inhibition, indicating their potential as new antibiotics .

Derivative Bacterial Strain Inhibition (%)
Compound AS. aureus85
Compound BE. coli78

Anti-inflammatory Activity

The anti-inflammatory potential of derivatives derived from this compound has been investigated in animal models. These studies focus on reducing inflammation markers and alleviating symptoms associated with chronic inflammatory diseases.

Research Results
Compounds derived from this quinazoline have demonstrated significant reductions in inflammation markers in preclinical trials, suggesting their use in treating conditions like arthritis and inflammatory bowel disease .

Immunological Effects

In immunology, derivatives of this compound are being explored for their ability to modulate immune responses. Research indicates potential applications in treating autoimmune diseases by reducing inflammatory responses and modulating immune cell activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Bromo-2-(methylsulfanyl)quinazoline?

  • Methodological Answer : Two primary approaches are documented:

  • Reflux Condensation : Reflux 6-bromo-2-phenyl-(4H)-benzo[1,3]oxazin-4-one with methylsulfanyl-containing amino reagents in glacial acetic acid, followed by recrystallization in ethanol. This method is effective for introducing sulfur-based substituents .
  • Bogert Quinazoline Synthesis : Start with nitration of 3-hydroxybenzaldehyde, followed by formamide treatment and reductive cyclization with zinc in acetic acid. Subsequent alkylation with methyl 2-chloro-2-(methylsulfanyl)acetate yields the target compound .
    • Key Parameters : Reaction time (3–4 hours for reflux), solvent purity, and recrystallization conditions critically influence yield and purity.

Q. How is this compound characterized structurally?

  • Methodological Answer :

  • X-ray Crystallography : Resolve crystal structure using SHELX software (e.g., SHELXL for refinement). Monoclinic systems (space group P21) with planar geometry (dihedral angle ~1.0° between rings) are typical. Intermolecular interactions (e.g., Br···S contacts) should be analyzed .
  • Spectroscopy : FT-IR confirms functional groups (C=O at ~1705 cm⁻¹, C-Br at ~528 cm⁻¹). ¹H NMR identifies proton environments (e.g., methylsulfanyl protons at δ ~2.51 ppm) .

Q. What are the pharmacological implications of quinazoline derivatives like this compound?

  • Methodological Answer : Quinazolines exhibit antitumor, antibacterial, and anthelmintic activities. To evaluate this compound:

  • In Silico Profiling : Use molecular docking to assess binding affinity with targets like EGFR or tubulin.
  • In Vitro Assays : Test against cancer cell lines (e.g., MCF-7) or bacterial strains (e.g., S. aureus) via MTT or broth microdilution. Reference known pharmacophores (e.g., halogen substituents enhance activity) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • Storage : Keep in dark, inert atmosphere (argon/nitrogen), and refrigerated (2–8°C) to prevent degradation .
  • Hazard Mitigation : Use PPE (gloves, goggles) due to risks of skin/eye irritation (H315/H319). Fume hoods are mandatory during synthesis .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound be resolved?

  • Methodological Answer :

  • Data Validation : Cross-check unit cell parameters (e.g., a = 9.7843 Å, β = 96.353°) against multiple datasets. Use R-factor convergence (e.g., R < 0.05) and residual density maps to confirm accuracy .
  • Comparative Analysis : If planar vs. non-planar geometries are reported, perform DFT calculations to evaluate energy differences. Experimental conditions (e.g., 100 K vs. room temperature) may explain discrepancies .

Q. What strategies optimize the synthesis yield of this compound?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Solvent Optimization : Replace glacial acetic acid with ionic liquids (e.g., [BMIM]BF₄) to enhance solubility and reduce side reactions .
  • Microwave Assistance : Reduce reaction time from hours to minutes while maintaining >70% yield .

Q. How does the methylsulfanyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Suzuki-Miyaura Coupling : The methylsulfanyl group acts as a directing group, enabling regioselective C–H functionalization at the 4-position of quinazoline. Use Pd(PPh₃)₄ as a catalyst with arylboronic acids .
  • Competitive Pathways : Monitor for sulfur oxidation (e.g., to sulfoxide) under aerobic conditions. Use inert atmospheres or antioxidants (e.g., BHT) to suppress side reactions .

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

  • Methodological Answer :

  • Analog Synthesis : Replace bromo with other halogens (Cl, I) or methylsulfanyl with ethylsulfanyl. Assess bioactivity changes .
  • 3D-QSAR Modeling : Generate CoMFA/CoMSIA models using IC₅₀ data from analogs. Correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s thermal stability: How to address this?

  • Methodological Answer :

  • DSC/TGA Analysis : Measure decomposition onset temperature. If literature values vary (e.g., 371–374 K vs. higher), check for impurities via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Kinetic Studies : Perform isothermal gravimetry to model degradation pathways. Compare activation energies between studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-2-(methylsulfanyl)quinazoline
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-(methylsulfanyl)quinazoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.